molecular formula C19H21Cl2N3O3S B2623188 N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide CAS No. 672949-72-3

N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide

Cat. No. B2623188
CAS RN: 672949-72-3
M. Wt: 442.36
InChI Key: JMVQMXVVOQRMPW-UHFFFAOYSA-N
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Description

N-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide, also known as NPC-15669, is a small molecule that has been widely studied for its potential therapeutic applications. NPC-15669 is a sulfonohydrazide derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.

Mechanism of Action

The mechanism of action of N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. This compound may also act by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The molecule has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been found to exhibit antiviral effects by inhibiting the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the advantages of N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide is that it exhibits a wide range of biological activities, which makes it a promising molecule for the development of novel therapeutics. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, this compound has been found to exhibit cytotoxic effects at high concentrations, which limits its use in in vivo studies.

Future Directions

There are several future directions for the study of N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide. One direction is to further elucidate its mechanism of action, which will provide insights into its therapeutic potential. Another direction is to optimize its therapeutic potential by modifying its chemical structure. In addition, the development of novel drug delivery systems may enhance the efficacy and safety of this compound. Finally, the evaluation of this compound in clinical trials may provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a small molecule that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. The molecule has been synthesized using an optimized method and has been extensively studied for its potential therapeutic applications. Although its mechanism of action is not fully understood, this compound shows promise as a novel therapeutic agent. Future studies will provide further insights into its therapeutic potential and may lead to the development of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide involves the condensation of 2,5-dichlorobenzenesulfonyl chloride with benzylpiperidine followed by the addition of hydrazine hydrate to form the final product. The synthesis method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. The molecule has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting the growth of cancer cells. In addition, this compound has been found to exhibit antiviral effects by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

1-benzyl-N'-(2,5-dichlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c20-16-6-7-17(21)18(12-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-4-2-1-3-5-14/h1-7,12,15,23H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVQMXVVOQRMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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